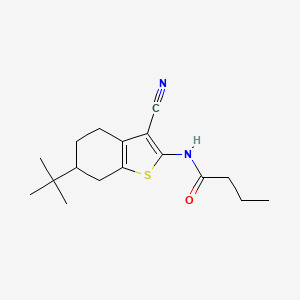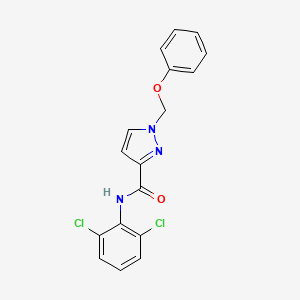![molecular formula C12H13F2N7O4 B10951351 (1Z)-N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10951351.png)
(1Z)-N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z)-N’-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide is a complex organic molecule featuring multiple functional groups, including pyrazole rings, nitro groups, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions. The final steps involve coupling the pyrazole derivatives with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (1Z)-N’-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution can be carried out using halogenating agents, while nucleophilic substitution can involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases, pending further research and clinical trials.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique chemical structure could impart desirable characteristics to polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of (1Z)-N’-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the pyrazole rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N’-({[1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
- (1Z)-N’-({[1-(methyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
Uniqueness
The uniqueness of (1Z)-N’-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide lies in its specific combination of functional groups. The presence of both difluoromethyl and nitro groups, along with the pyrazole rings, provides a distinct set of chemical and physical properties that can be exploited for various applications.
Properties
Molecular Formula |
C12H13F2N7O4 |
|---|---|
Molecular Weight |
357.27 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-(difluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13F2N7O4/c1-6-10(21(23)24)7(2)19(17-6)5-9(15)18-25-11(22)8-3-4-16-20(8)12(13)14/h3-4,12H,5H2,1-2H3,(H2,15,18) |
InChI Key |
PEYYGFBWIQFGLG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=NN2C(F)F)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=CC=NN2C(F)F)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-bromothiophen-2-yl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B10951275.png)
![{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid](/img/structure/B10951285.png)
![13-(difluoromethyl)-4-[3-[(3-methoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951292.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10951308.png)
![1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10951309.png)
![9-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10951316.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10951317.png)
![2,5-dichloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10951319.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951320.png)
![1-{4-[(4-Isopropylphenoxy)methyl]benzoyl}-4-pyridin-2-ylpiperazine](/img/structure/B10951321.png)
![2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951322.png)


